REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH2:14][CH3:15])=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(=O)C)[N:6]=[CH:5]2>CO.Cl.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([CH2:14][CH3:15])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2
|
Name
|
compound
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C=NN(C2=CC1)C(C)=O)CC
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26.3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with 50 ml portions of sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 50 ml saturated sodium chloride solution, dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C=NNC2=CC1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |